molecular formula C16H14N2O3S B11441284 N-(2-Methoxy-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

N-(2-Methoxy-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

Cat. No.: B11441284
M. Wt: 314.4 g/mol
InChI Key: OCIZIKVAGNHNBN-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzothiazole with 2-methoxybenzoyl chloride under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of more complex derivatives.

    2-Methoxybenzamide: Shares the methoxyphenyl group and has similar chemical properties.

Uniqueness

N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic systems and the presence of both amide and thiazole functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C16H14N2O3S/c1-21-13-8-4-2-6-11(13)17-15(19)10-18-12-7-3-5-9-14(12)22-16(18)20/h2-9H,10H2,1H3,(H,17,19)

InChI Key

OCIZIKVAGNHNBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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